![molecular formula C12H14N4O B2977190 N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide CAS No. 1052562-46-5](/img/structure/B2977190.png)
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide, commonly referred to as AMPA, is a synthetic organic compound used in various scientific research applications. It is a derivative of pyrazole and has been widely used in the field of medicinal chemistry due to its unique properties and potential applications. AMPA has been used in a variety of research studies and experiments, including those related to drug discovery, drug delivery, and drug metabolism.
科学的研究の応用
AMPA has been used in a variety of scientific research applications, including drug discovery, drug delivery, and drug metabolism. In drug discovery, AMPA has been used to identify novel compounds that can interact with certain biological targets, such as receptors or enzymes. In drug delivery, AMPA has been used to improve the solubility and bioavailability of drugs, allowing them to be more easily absorbed by the body. In drug metabolism, AMPA has been used to study how drugs are metabolized and how they interact with other compounds in the body.
作用機序
The mechanism of action of AMPA is not completely understood. However, it is believed that AMPA binds to specific receptors in the body, such as glutamate receptors, and modulates their activity. This binding can lead to changes in the activity of other receptors, enzymes, and other molecules in the body, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPA vary depending on the specific application and the concentration of the compound. In general, AMPA has been shown to modulate the activity of various receptors, enzymes, and other molecules in the body, which can lead to changes in gene expression, protein synthesis, and other biochemical processes. In addition, AMPA has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to modulate the activity of certain neurotransmitters.
実験室実験の利点と制限
AMPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in a variety of solvents, and is relatively non-toxic. In addition, it is relatively inexpensive and can be used in a variety of research applications. However, there are some limitations to using AMPA in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, it can be difficult to control the concentration of AMPA in experiments, which can lead to inconsistent results.
将来の方向性
As research into the uses of AMPA continues, there are several potential future directions. These include further research into the mechanism of action of AMPA, the development of new methods for synthesizing and delivering AMPA, and the development of new applications for AMPA in drug discovery, drug delivery, and drug metabolism. Additionally, further research into the biochemical and physiological effects of AMPA could lead to the development of new therapeutic uses for the compound.
合成法
AMPA is synthesized through a multi-step process that begins with the reaction of 3-aminomethylphenol and ethyl pyrazole-1-carboxylate. This reaction results in the formation of a tertiary amide, which is then reacted with acetic anhydride and sodium acetate to form the desired product. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide at room temperature.
特性
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16/h1-7H,8-9,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLXSVMTBTXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

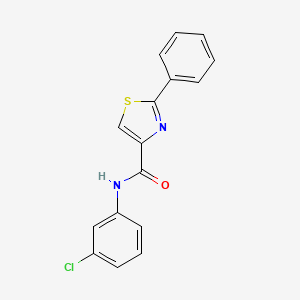
![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)
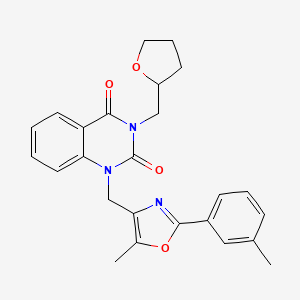
![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)
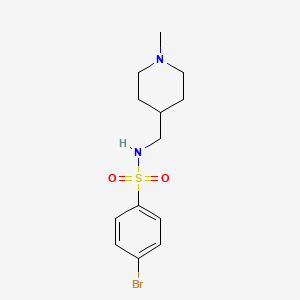
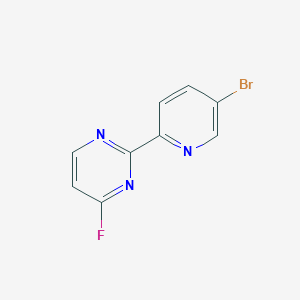

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)
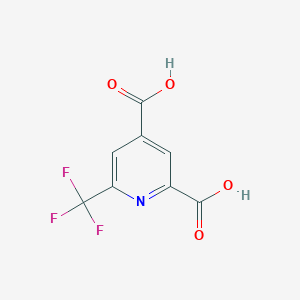
![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)
![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)